

# Application Notes & Protocols: Formulation of Ketoprofen-Based Hydrogels for Topical Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ketoprofen sodium

Cat. No.: B1261047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of ketoprofen-based hydrogels for topical delivery. The information is intended to guide researchers in developing effective and stable topical formulations for this potent non-steroidal anti-inflammatory drug (NSAID).

## Introduction

Ketoprofen is a widely used NSAID for the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.<sup>[1]</sup> Topical administration of ketoprofen in the form of hydrogels offers significant advantages over oral delivery, including the avoidance of gastrointestinal side effects and the ability to deliver the drug directly to the site of inflammation. The efficacy of a topical hydrogel is critically dependent on its formulation, which influences drug release, skin permeation, and overall therapeutic outcome.

This document outlines various formulation strategies using different gelling agents and penetration enhancers and provides detailed protocols for their characterization.

## Formulation Components

The successful formulation of a ketoprofen hydrogel involves the careful selection of a gelling agent, a penetration enhancer to facilitate drug delivery through the skin barrier, and other

excipients to ensure stability and desired physicochemical properties.

## Gelling Agents

Gelling agents form the three-dimensional matrix of the hydrogel. The choice of gelling agent and its concentration are critical as they dictate the rheological properties, drug release profile, and stability of the formulation.<sup>[1]</sup> Commonly used gelling agents for ketoprofen hydrogels include:

- **Carbomers** (e.g., Carbopol 940, Carbopol 934P): These are high molecular weight polymers of acrylic acid. They are widely used due to their ability to form clear, viscous gels at low concentrations.<sup>[1][2][3]</sup> Carbopol-based gels are known to be non-Newtonian and shear-thinning, which is a desirable property for topical applications.<sup>[2]</sup>
- **Cellulose Derivatives** (e.g., Hydroxypropyl cellulose (HPC), Hydroxypropylmethyl cellulose (HPMC), Sodium carboxymethyl cellulose (SCMC)): These semi-synthetic polymers are also popular choices for hydrogel formulations.<sup>[1][4]</sup>
- **Natural Polymers** (e.g., Sodium Alginate, Chitosan): These biocompatible and biodegradable polymers are gaining interest in pharmaceutical formulations.<sup>[5][6][7]</sup>

## Penetration Enhancers

The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration.<sup>[8]</sup> Penetration enhancers are chemical substances incorporated into topical formulations to reversibly decrease the barrier resistance of the skin, thereby facilitating the transport of the active pharmaceutical ingredient to the target tissues.<sup>[8]</sup> Various classes of penetration enhancers have been investigated for ketoprofen hydrogels:

- **Fatty Acids** (e.g., Oleic Acid, Lauric Acid): These have been shown to be effective in enhancing the skin permeation of ketoprofen.<sup>[4][8][9]</sup>
- **Terpenes** (e.g., d-limonene, (-)-menthone, terpinen-4-ol, α-terpineol, carveol): These are naturally occurring compounds that can improve drug penetration.<sup>[4][10][11]</sup>
- **Sulfoxides** (e.g., Dimethyl Sulfoxide (DMSO)): DMSO is a potent and well-known penetration enhancer.<sup>[12]</sup>

- Alcohols and Glycols (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400): These are often used as solvents and can also enhance drug penetration.[\[2\]](#)[\[9\]](#)
- Pyrrolidones (e.g., N-methyl-2-pyrrolidone, 2-pyrrolidone): These have demonstrated the ability to increase the skin permeation of ketoprofen.[\[8\]](#)
- Essential Oils (e.g., Mentha Oil, Clove Oil): These have also been explored as penetration enhancers in ketoprofen emulgels.[\[13\]](#)

## Quantitative Data on Formulation and Characterization

The following tables summarize quantitative data from various studies on the formulation and characterization of ketoprofen hydrogels.

Table 1: Influence of Gelling Agent on Ketoprofen Release

Gelling Agent	Concentration (% w/w)	Key Findings	Reference
Carbopol 940	0.5, 1.0, 1.5	Carbopol gels were found to be stable and comparable to marketed products.	[1]
HPMC	4.0	-	[1]
SCMC	4.0, 5.0, 6.0	-	[1]
Chitosan	-	Released the smallest amount of drug (approx. 31%).	[5]
Poly(N-isopropyl acrylamide)/alginate	75/25	The composition of the hydrogel had a significant effect on ketoprofen release.	[5]
Sodium Alginate & Agar-agar	-	A formulation cross-linked with citric acid showed superior drug loading (69.56%) and sustained release.	[6]
HPC	2.0, 6.0, 10.0	Lower polymer concentrations led to higher drug release.	[4]
HPMC	-	-	[4]

Table 2: Effect of Penetration Enhancers on Ketoprofen Permeation

Penetration Enhancer	Concentration (% w/w)	Gelling Agent	Key Findings on Permeation	Reference
Oleic Acid	35.0	Carbopol 934p	Provided the maximum permeation with a flux of 6.22 $\mu\text{g}/\text{cm}^2/\text{h}$ .	[9]
Polyethylene Glycol 400	-	Carbopol 934p	Investigated as a permeation enhancer.	[9]
Propylene Glycol	-	Carbopol 934p	Investigated as a permeation enhancer.	[9]
Decyl Methyl Sulfoxide	-	-	Significantly increased the penetration of ketoprofen.	[10][11]
d-Limonene	-	-	Significantly increased the penetration of ketoprofen.	[10][11]
(-)-Menthone	-	-	Did not significantly increase the penetration of ketoprofen.	[11]
Terpinen-4-ol	-	-	Significantly increased the penetration of ketoprofen.	[10][11]
$\alpha$ -Terpineol	-	-	Significantly increased the	[10][11]

			penetration of ketoprofen.
Oleic Acid	5.0	HPC (2%)	Shown maximum cumulative amount permeated and highest steady-state flux. [4]
Carveol	0.5	HPC (2%)	Enhanced ketoprofen penetration. [4]
Terpene	0.5	HPC (2%)	Enhanced ketoprofen penetration. [4]
Isopropyl Alcohol	5.0	HPC (2%)	Enhanced ketoprofen penetration. [4]
Oleic Acid	-	Eudragit® NE30D & E100	The most effective single enhancer among the fatty acids tested. [8]
2-Pyrrolidone	-	Eudragit® NE30D & E100	Acted as a powerful enhancer. [8]
Oleic Acid + 2-Pyrrolidone	-	Eudragit® NE30D & E100	The most effective paired-enhancer combination. [8]

Table 3: Permeation Parameters of Ketoprofen from Different Formulations

Formulation	Mean Flux ( $\mu\text{g}/\text{cm}^2/\text{h}$ )	Permeability Coefficient ( $\text{cm}/\text{s}$ )	Cumulative Amount Permeated ( $\mu\text{g}/\text{cm}^2$ )	Duration (h)	Reference
Oleo-hydrogel	29.61	-	227.20	8	<a href="#">[14]</a>
Commercial Gel (K-gel)	2.66	-	19.61	8	<a href="#">[14]</a>
Commercial Plaster (K-plaster)	7.99	-	60.00	8	<a href="#">[14]</a>
Anhydrous Gel (10% Ketoprofen)	2.22	-	-	48	<a href="#">[15]</a>
Aqueous Gel (10% Ketoprofen)	2.50	-	-	48	<a href="#">[15]</a>
2.5% Ketoprofen Gel (Test-D)	-	$6.50 \times 10^{-7}$	-	48	<a href="#">[16]</a>
2.5% Ketoprofen Gel (Ref-I)	-	$5.72 \times 10^{-7}$	-	48	<a href="#">[16]</a>
2.5% Ketoprofen Gel (Ref-E)	-	$0.78 \times 10^{-7}$	-	48	<a href="#">[16]</a>
Nanogel	50.12	-	-	-	<a href="#">[17]</a>
Conventional Gel	-	-	-	-	<a href="#">[17]</a>

## Experimental Protocols

Detailed methodologies for the key experiments involved in the formulation and characterization of ketoprofen hydrogels are provided below.

## Protocol for Hydrogel Formulation (General)

This protocol provides a general guideline for the preparation of a ketoprofen hydrogel. The specific amounts and types of ingredients should be optimized based on the desired characteristics of the final product.

### Materials:

- Ketoprofen powder
- Gelling agent (e.g., Carbopol 940, HPMC, Sodium Alginate)
- Penetration enhancer (e.g., Oleic acid, Propylene glycol)
- Solvent (e.g., Ethanol, Purified water)
- Neutralizing agent (e.g., Triethanolamine for Carbopol)
- Preservatives (e.g., Methylparaben, Propylparaben)
- Magnetic stirrer and stirring bar
- Beakers and measuring cylinders
- pH meter

### Procedure:

- Dispersion of Gelling Agent: Accurately weigh the required amount of the gelling agent and slowly disperse it in a measured volume of purified water or a suitable solvent system with constant stirring using a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate for a sufficient period (this can range from a few minutes to several hours depending on the polymer).



- **Dissolution of Ketoprofen and Other Excipients:** In a separate beaker, dissolve the accurately weighed ketoprofen and any preservatives in a suitable solvent, which may include a penetration enhancer like ethanol or propylene glycol.[1]
- **Mixing:** Slowly add the drug solution to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.
- **Neutralization (for Carbopol gels):** If using a Carbopol polymer, neutralize the gel by slowly adding a neutralizing agent like triethanolamine dropwise while stirring. Monitor the pH using a pH meter until the desired pH (typically in the range of 6-7) is achieved.[7] The gel will thicken upon neutralization.
- **Degassing:** Allow the prepared hydrogel to stand for some time to remove any entrapped air bubbles.
- **Storage:** Store the final formulation in a well-closed container at a controlled temperature.

## Protocol for Rheological Analysis

Rheological studies are essential to characterize the flow and deformation properties of the hydrogel, which affect its spreadability, feel, and drug release.

Equipment:

- Cone and plate or parallel plate rheometer

Procedure:

- Place a suitable amount of the hydrogel sample onto the lower plate of the rheometer.
- Lower the upper cone or plate to the desired gap setting.
- Allow the sample to equilibrate to the measurement temperature (e.g., 25°C or 32°C).
- Perform a continuous shear rate ramp experiment, for example, from 0.1 to 100 s<sup>-1</sup>.
- Record the shear stress and viscosity as a function of the shear rate.

- Plot the rheogram (shear stress vs. shear rate) to determine the flow behavior (Newtonian, shear-thinning, or shear-thickening).
- Analyze the data to determine key rheological parameters such as viscosity, yield stress, and thixotropy.[\[2\]](#)

## Protocol for In Vitro Drug Release Study

This study evaluates the rate and extent of ketoprofen release from the hydrogel formulation.

Equipment:

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., cellulose acetate, polysulfone)
- Receptor medium (e.g., phosphate buffer pH 7.4)[\[9\]](#)
- Magnetic stirrer
- Water bath or heating block to maintain temperature ( $32\pm1^{\circ}\text{C}$  or  $37\pm0.5^{\circ}\text{C}$ )[\[4\]](#)[\[8\]](#)
- Syringes and collection vials
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)[\[18\]](#)

Procedure:

- Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
- Fill the receptor compartment with a known volume of pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
- Place the Franz diffusion cells in the heating block and allow the receptor medium to equilibrate to the desired temperature.

- Accurately weigh a specific amount of the ketoprofen hydrogel and apply it evenly onto the surface of the membrane in the donor compartment.
- Start the stirrer in the receptor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analyze the withdrawn samples for ketoprofen concentration using a validated analytical method.
- Calculate the cumulative amount of drug released per unit area ( $\mu\text{g}/\text{cm}^2$ ) and plot it against time.
- Determine the drug release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

## Protocol for Ex Vivo Skin Permeation Study

This study provides a more realistic measure of the drug's ability to permeate through the skin barrier.

Equipment:

- Same as for the in vitro drug release study.
- Excised animal or human skin (e.g., rat abdominal skin, human cadaver skin).[\[8\]](#)[\[15\]](#)[\[17\]](#)

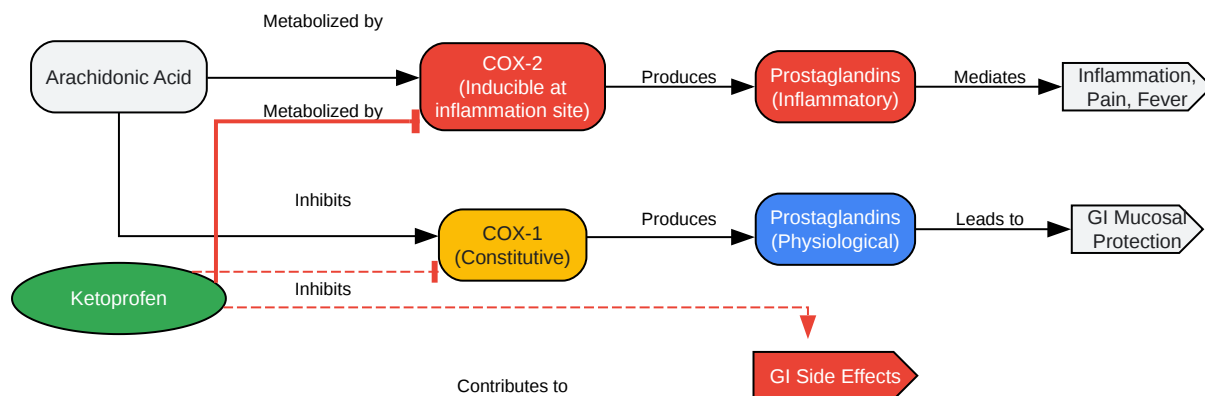
Procedure:

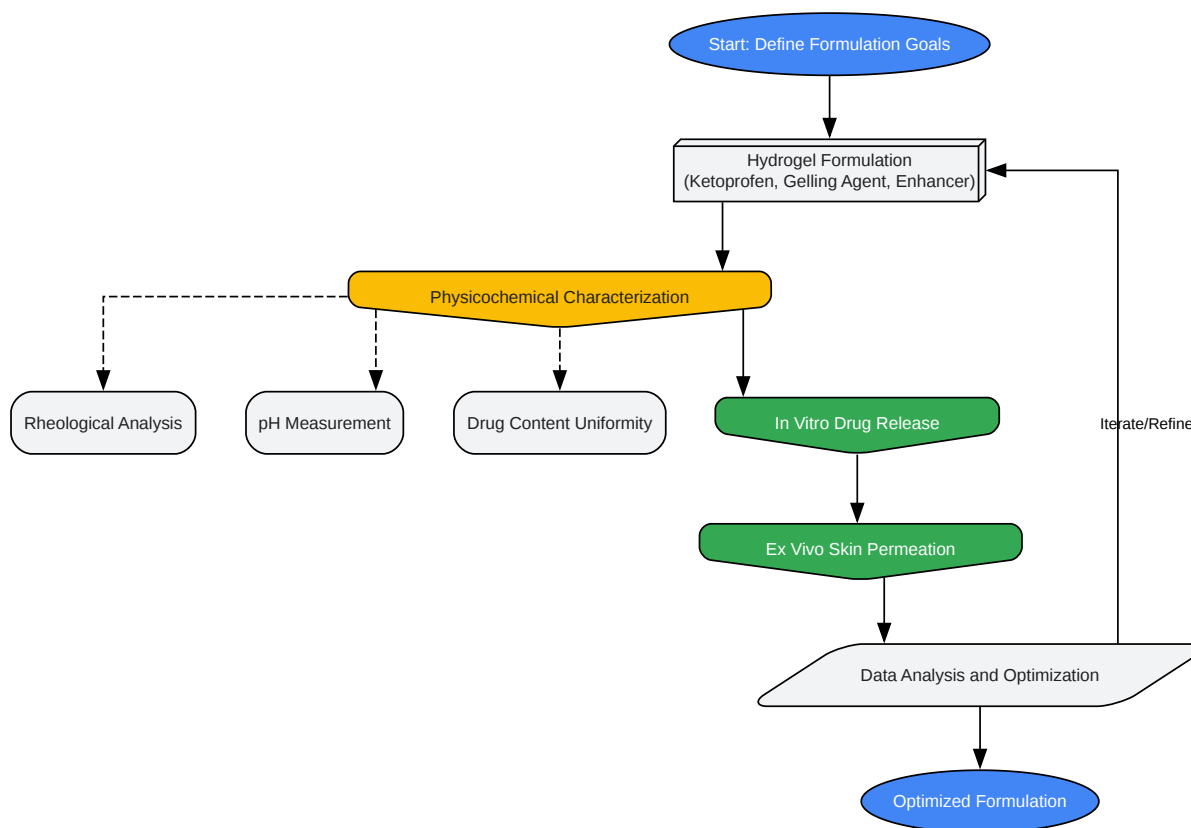
- Prepare the excised skin by carefully removing any subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
- Follow steps 2-9 of the in vitro drug release protocol.

- From the permeation data, calculate key parameters such as the steady-state flux ( $J_{ss}$ ), permeability coefficient ( $K_p$ ), and lag time ( $t_L$ ).

## Visualizations

### Anti-inflammatory Signaling Pathway of Ketoprofen





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [repo.lib.jfn.ac.lk](http://repo.lib.jfn.ac.lk) [[repo.lib.jfn.ac.lk](http://repo.lib.jfn.ac.lk)]
- 2. Effect of rheological parameters on pharmaceutical availability of ketoprofen from hydrogel products made on Carbopol base - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [ijhsr.org](http://ijhsr.org) [[ijhsr.org](http://ijhsr.org)]
- 4. [globalresearchonline.net](http://globalresearchonline.net) [[globalresearchonline.net](http://globalresearchonline.net)]
- 5. In vitro evaluation of ketoprofen controlled release from various formulations - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 8. [cmuj.cmu.ac.th](http://cmuj.cmu.ac.th) [[cmuj.cmu.ac.th](http://cmuj.cmu.ac.th)]
- 9. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. Enhancement of skin penetration of nonsteroidal anti-inflammatory drugs from extemporaneously compounded topical-gel formulations - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. International Journal of Pharmaceutical Compounding [[ijpc.com](http://ijpc.com)]
- 12. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 13. [ajptonline.com](http://ajptonline.com) [[ajptonline.com](http://ajptonline.com)]
- 14. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 16. [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin] - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 17. [scielo.isciii.es](http://scielo.isciii.es) [[scielo.isciii.es](http://scielo.isciii.es)]
- 18. Study of factors affecting the in vitro release of ketoprofen from carbomers-based gels | ScienceRise: Pharmaceutical Science [[journals.uran.ua](http://journals.uran.ua)]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation of Ketoprofen-Based Hydrogels for Topical Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261047#formulation-of-ketoprofen-based-hydrogels-for-topical-application>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)